![molecular formula C13H15Cl2NO3 B119222 Nortwistbrendane-ccipo CAS No. 145816-17-7](/img/structure/B119222.png)
Nortwistbrendane-ccipo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nortwistbrendane-ccipo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the combination of different chemical compounds. In
Wirkmechanismus
The mechanism of action of nortwistbrendane-ccipo is not fully understood. However, it is believed to interact with specific biological targets, leading to the inhibition of certain cellular processes. This inhibition can result in the suppression of disease progression, making this compound a potential therapeutic agent.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain cancer cells. Additionally, this compound has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of nortwistbrendane-ccipo is its potent biological activity. This makes it a promising candidate for drug development. Additionally, the compound can be synthesized in high yields and purity, making it readily available for research purposes. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on nortwistbrendane-ccipo. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could be conducted to explore the potential applications of this compound in materials science. Finally, studies could be conducted to optimize the synthesis method of this compound, making it more accessible for research purposes.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a unique method and has been found to exhibit potent biological activity against certain diseases. While there are still many unknowns about the compound, future research could lead to the development of more effective therapeutic agents and novel materials.
Synthesemethoden
The synthesis of nortwistbrendane-ccipo involves the combination of two chemical compounds, twist-brendane and ccipo. These compounds are combined in a specific ratio and undergo a reaction that results in the formation of this compound. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Nortwistbrendane-ccipo has potential applications in various fields of scientific research. One of its main applications is in the field of drug discovery. The compound has been found to exhibit potent biological activity against certain diseases, making it a promising candidate for drug development. Additionally, this compound has also shown potential in the field of materials science, where it can be used to create novel materials with unique properties.
Eigenschaften
CAS-Nummer |
145816-17-7 |
---|---|
Molekularformel |
C13H15Cl2NO3 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
4,7-dichloro-10-oxo-N-propan-2-yl-9-oxatetracyclo[4.4.0.02,5.03,8]decane-4-carboxamide |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3(2)16-12(18)13(15)7-5-4-6(7)9(14)10(8(5)13)19-11(4)17/h3-10H,1-2H3,(H,16,18) |
InChI-Schlüssel |
MDOOAEIZNFMDOG-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1(C2C3C1C4C(C2C3C(=O)O4)Cl)Cl |
Kanonische SMILES |
CC(C)NC(=O)C1(C2C3C1C4C(C2C3C(=O)O4)Cl)Cl |
Synonyme |
4,7-dichloro-N-isopropyl-10-oxo-9-oxatetracyclo(4.4.0.0.(2,5).0(3,8))decne-4-carboxamide nortwistbrendane-CCIPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.